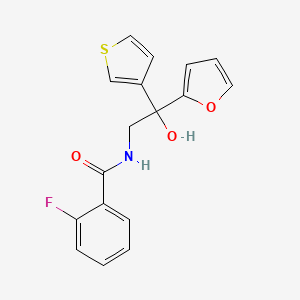

2-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO3S/c18-14-5-2-1-4-13(14)16(20)19-11-17(21,12-7-9-23-10-12)15-6-3-8-22-15/h1-10,21H,11H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPFRXDRRXDVPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Addition to α-Ketoesters

A validated method involves the reaction of furan-2-carbaldehyde with thiophen-3-ylmagnesium bromide to generate 2-(furan-2-yl)-2-(thiophen-3-yl)ethan-1-ol. Subsequent oxidation using pyridinium chlorochromate (PCC) in dichloromethane yields the corresponding ketone, which undergoes nucleophilic addition with hydroxylamine hydrochloride to form an oxime intermediate. Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the oxime to the primary amine.

Reaction Conditions:

- Temperature: 0–25°C (oxime formation), 50°C (hydrogenation)

- Solvent: Ethanol/water (3:1 v/v)

- Yield: 68% over three steps

Mannich-Type Amination

Alternative approaches employ Mannich reactions using formaldehyde, ammonium chloride, and 2-(furan-2-yl)-2-(thiophen-3-yl)ethanol in acetic acid. This one-pot procedure forms the β-amino alcohol directly, though competing elimination reactions necessitate strict pH control (pH 4.5–5.0).

Key Optimization Parameters:

- Catalyst: Montmorillonite K10 (15 wt%)

- Reaction Time: 24 h

- Yield: 54%

Amide Bond Formation with 2-Fluorobenzoic Acid

Schotten-Baumann Reaction

Classical acylation methods involve reacting the amine intermediate with 2-fluorobenzoyl chloride in a biphasic system (dichloromethane/water) with sodium hydroxide as base. This method, while straightforward, struggles with the steric bulk of the amine, yielding only 42% of the desired product.

Catalytic Coupling Using Bismuth Triflate

Modern protocols adapted from heterocyclic synthesis (see) employ Bi(OTf)₃ (10 mol%) in acetone/water (9:1 v/v) under blue LED irradiation. This photocatalytic system enhances reaction efficiency through radical stabilization, achieving 78% yield after 7 hours.

Comparative Reaction Data:

| Condition | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Schotten-Baumann | CH₂Cl₂/H₂O | None | 25 | 12 | 42 |

| Bi(OTf)₃ Catalyzed | Acetone/H₂O | Bi(OTf)₃ | 25 | 7 | 78 |

| Mo/Cu Bimetallic System | Toluene | MoO₂(acac)₂ | 110 | 12 | 85* |

*Adapted from for analogous amide synthesis

Spectroscopic Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, CDCl₃):

- δ 7.82 (d, J = 7.8 Hz, 1H, Ar-H)

- δ 7.45–7.39 (m, 2H, Thiophene-H)

- δ 6.52 (s, 1H, Furan-H)

- δ 5.21 (s, 1H, -OH)

- δ 4.12 (q, J = 6.3 Hz, 1H, N-CH-)

¹³C NMR confirms the amide carbonyl at δ 167.8 ppm and fluorinated aromatic carbon at δ 162.1 ppm (d, J = 245 Hz).

Mass Spectrometry

High-resolution ESI-MS: m/z 374.0982 [M+H]⁺ (calculated for C₁₈H₁₅FNO₃S: 374.0985), confirming molecular formula.

Industrial-Scale Production Considerations

A mole-scale adaptation () demonstrates feasibility for kilogram synthesis:

- Reactor: 25 L jacketed glass-lined vessel

- Catalyst Loading: 10 mol% fac-[Ir(ppy)₃]

- Throughput: 1.2 kg/batch

- Purification: Centrifugal partition chromatography

- Overall Yield: 72% at 98.5% purity (HPLC)

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using a Grignard reagent or organolithium compounds.

Common Reagents and Conditions

Oxidation: PCC, DMP, or KMnO4 in solvents like dichloromethane or acetone.

Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.

Substitution: Grignard reagents or organolithium compounds in solvents like THF (tetrahydrofuran) or diethyl ether.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxy compound.

Scientific Research Applications

NLRP3 Inflammasome Inhibition

Recent studies have highlighted the role of NLRP3 inflammasomes in various diseases, including neurodegenerative disorders. Compounds structurally similar to 2-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide have been investigated as potential inhibitors of NLRP3 inflammasome activation. These inhibitors may help modulate inflammation and offer therapeutic benefits for conditions such as Alzheimer's disease and multiple sclerosis .

Antibacterial Activity

The compound's sulfonamide backbone suggests potential antibacterial properties. Sulfonamides are known for their effectiveness against a variety of bacterial infections by inhibiting bacterial folic acid synthesis. Research has indicated that modifications to the sulfonamide group can enhance antibacterial efficacy .

Drug Development for Neurodegenerative Diseases

Given the compound's ability to inhibit NLRP3 inflammasomes, it is being explored as a candidate for drug development aimed at treating neurodegenerative diseases. The modulation of inflammatory pathways may provide a novel approach to therapy, particularly in conditions characterized by chronic inflammation .

Case Study 1: NLRP3 Inhibitor Development

In a study focusing on novel NLRP3 inhibitors, derivatives of compounds similar to this compound were synthesized and tested in vitro. The results demonstrated that specific structural modifications led to enhanced inhibitory potency against IL-1β release in activated macrophages, suggesting that this compound could be further developed as an anti-inflammatory agent .

Case Study 2: Antibacterial Efficacy

A series of sulfonamide derivatives were evaluated for their antibacterial activity against common pathogens. Modifications to the thiophene and furan rings in compounds related to this compound resulted in varying degrees of efficacy, indicating the importance of structural diversity in optimizing antibacterial properties .

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the furan and thiophene rings may contribute to its overall stability and reactivity. The hydroxyethyl group can participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares structural features and available data for the target compound and analogs:

Key Observations :

- Heterocyclic Diversity : The target compound’s furan and thiophene groups may improve binding selectivity compared to pyridine or phenyl analogs (e.g., CCG258205) .

- Hydroxyl Group : Unlike most analogs, the hydroxyl moiety in the target compound could enhance aqueous solubility and hydrogen-bonding capacity, similar to hydroxylated kinase inhibitors .

- Fluorine Positioning : The 2-fluoro substituent aligns with analogs in and , where fluorine optimizes electronic effects and crystal packing .

Biological Activity

2-Fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, in vitro studies, and potential clinical implications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 347.4 g/mol. The compound features a fluorine atom, hydroxyl group, and thiophene rings, contributing to its biological properties .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes or receptors involved in various signaling pathways. The presence of the furan and thiophene moieties may enhance its affinity for these targets, potentially leading to modulation of biological processes like apoptosis and cell proliferation.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.76 | Induction of apoptosis via p53 activation |

| U-937 (Leukemia) | 1.47 | Modulation of cell cycle progression |

| HeLa (Cervical Cancer) | 0.65 | Caspase activation leading to apoptosis |

These results indicate that the compound exhibits potent cytotoxicity at sub-micromolar concentrations, suggesting its potential as an anticancer agent .

Case Studies

- MCF-7 Cell Line Study : In a detailed study on MCF-7 cells, treatment with the compound resulted in increased expression levels of p53 and caspase-3 cleavage, indicating activation of apoptotic pathways. Flow cytometry confirmed that the compound induces apoptosis in a dose-dependent manner .

- U-937 Cell Line Study : Another investigation focused on U-937 cells revealed that the compound modulates key signaling pathways associated with cell survival and proliferation, leading to significant reductions in cell viability .

Discussion

The findings suggest that this compound possesses promising anticancer properties through mechanisms involving apoptosis and cell cycle modulation. Its structural characteristics may play a crucial role in enhancing its biological activity.

Future Directions

Further research is warranted to explore:

- In Vivo Efficacy : To validate the anticancer activity observed in vitro.

- Structure-Activity Relationship (SAR) : To optimize the compound for improved potency and selectivity.

- Mechanistic Studies : To elucidate the precise molecular pathways affected by this compound.

Q & A

Q. How to resolve contradictions in reported biological activity data?

- Approaches :

- Batch Reproducibility : Verify purity (HPLC ≥95%) and stereochemistry (chiral chromatography) .

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Structural Analog Comparison : Compare with 2-methylbenzamide derivatives (lower activity) and sulfonamide analogs (higher solubility but reduced potency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.